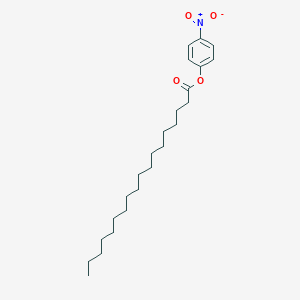

4-Nitrofenil estearato

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Enzymatic Studies

4-Nitrophenyl stearate is primarily used in the study of lipases, which are enzymes that catalyze the hydrolysis of ester bonds. This compound allows for the quantification of lipase activity through the release of 4-nitrophenol, which can be measured spectrophotometrically.

Case Study: Lipase Activity Measurement

In one study, researchers utilized 4-nitrophenyl stearate to assess the activity of various microbial lipases. The hydrolysis reaction was monitored by measuring the increase in absorbance at 405 nm due to the formation of 4-nitrophenol. The results indicated that different lipases exhibited varying degrees of activity against this substrate, highlighting its utility in enzyme characterization .

| Lipase Source | Activity (U/mL) | Reference |

|---|---|---|

| Candida antarctica | 0.05 | |

| Candida rugosa | Varies | |

| Burkholderia cepacia | 0.28 |

Biosensor Development

The compound is also employed in biosensor technology for detecting lipase activity. By integrating 4-nitrophenyl stearate into sensor systems, researchers can develop sensitive assays for monitoring lipase levels in clinical and environmental samples.

Case Study: Lipase Biosensors

A digital camera-based biosensor was developed using immobilized lipases on various supports. The sensor utilized 4-nitrophenyl stearate as a substrate to detect pesticide residues by measuring changes in current associated with the enzymatic reaction. This approach demonstrated high sensitivity and specificity for detecting harmful compounds in environmental samples .

Industrial Applications

In industrial settings, 4-nitrophenyl stearate is significant for its role in biocatalysis, particularly in the food and detergent industries. The use of microbial lipases that act on this substrate can lead to more sustainable processes by replacing harsh chemicals with enzymatic methods.

Case Study: Detergent Industry

The incorporation of microbial lipases into laundry detergents has been shown to enhance cleaning efficiency while reducing environmental impact. By utilizing substrates like 4-nitrophenyl stearate, manufacturers can optimize formulations that perform well at lower temperatures, thus conserving energy and minimizing water pollution .

Environmental Monitoring

The hydrolysis of 4-nitrophenyl stearate can also be applied in environmental monitoring to assess the presence of lipolytic microorganisms in various ecosystems. This application is particularly relevant in bioremediation efforts where microbial degradation of pollutants is essential.

Case Study: Bioremediation

Research indicated that certain bacterial strains could effectively degrade organic pollutants using lipases that act on esters like 4-nitrophenyl stearate. Monitoring the enzymatic activity provides insights into microbial health and ecosystem functionality .

Mecanismo De Acción

Target of Action

4-Nitrophenyl stearate is an ester formed by the condensation of stearic acid and 4-nitrophenol . It is commonly used as a substrate for enzymatic assays . The primary targets of 4-Nitrophenyl stearate are enzymes, specifically esterases and lipases . These enzymes play a crucial role in the hydrolysis of ester bonds, a process that can be measured by absorbance or ratio .

Mode of Action

The interaction of 4-Nitrophenyl stearate with its targets, esterases and lipases, results in the hydrolysis of its ester bonds . This hydrolysis can be measured by absorbance or ratio, providing a quantitative measure of the enzymatic activity .

Biochemical Pathways

4-Nitrophenyl stearate affects the biochemical pathways involving the hydrolysis of ester bonds . This process is catalyzed by the enzymes esterases and lipases . The hydrolysis of the ester bonds of 4-Nitrophenyl stearate can be used to study the enzymatic activity and selectivity of these enzymes .

Pharmacokinetics

Its solubility in chloroform suggests that it may have good lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The hydrolysis of 4-Nitrophenyl stearate’s ester bonds by esterases and lipases results in the production of 4-nitrophenol and stearic acid . This reaction can be used to measure the activity of these enzymes, providing valuable information about their function and selectivity .

Action Environment

The long hydrophobic tail of 4-Nitrophenyl stearate makes it suitable for use in lipophilic environments . Its good solubility in such environments makes it a useful probe for studying lipid metabolism

Análisis Bioquímico

Biochemical Properties

The hydrolysis of ester bonds in 4-Nitrophenyl stearate by esterase and lipase can be measured by absorbance or ratio . It has been used as a model compound to study the enzymatic activity and selectivity of lipases and esterases from various sources .

Cellular Effects

The long hydrophobic tail of 4-Nitrophenyl stearate makes it suitable for use in lipophilic environments . It is a useful probe for studying lipid metabolism .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl stearate involves the hydrolysis of its ester bonds by esterase and lipase . This process can be monitored by changes in absorbance or ratio .

Temporal Effects in Laboratory Settings

Its stability and degradation are important factors to consider in biochemical assays .

Metabolic Pathways

4-Nitrophenyl stearate is involved in lipid metabolism . It interacts with enzymes such as esterase and lipase, which hydrolyze its ester bonds .

Transport and Distribution

The transport and distribution of 4-Nitrophenyl stearate within cells and tissues are influenced by its lipophilic nature

Subcellular Localization

The subcellular localization of 4-Nitrophenyl stearate is likely influenced by its lipophilic nature

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl stearate can be synthesized through the esterification of stearic acid with 4-nitrophenol. This reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of 4-nitrophenyl stearate may involve the use of immobilized enzymes to catalyze the esterification process. For example, lipase from Bacillus coagulans immobilized on a molecular sieve can achieve high conversion rates of stearic acid and 4-nitrophenol to 4-nitrophenyl stearate in organic solvents like n-heptane at elevated temperatures .

Análisis De Reacciones Químicas

Types of Reactions: 4-Nitrophenyl stearate primarily undergoes hydrolysis reactions catalyzed by esterases and lipases. These enzymes cleave the ester bond, resulting in the formation of stearic acid and 4-nitrophenol .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using esterases or lipases in aqueous or organic media.

Major Products:

Hydrolysis: Stearic acid and 4-nitrophenol.

Reduction: 4-Aminophenol (from the reduction of 4-nitrophenol).

Comparación Con Compuestos Similares

4-Nitrophenyl acetate: An ester formed by the condensation of acetic acid and 4-nitrophenol, commonly used in similar enzymatic assays.

4-Nitrophenyl palmitate: An ester formed by the condensation of palmitic acid and 4-nitrophenol, also used as a substrate for lipases and esterases.

Uniqueness: 4-Nitrophenyl stearate is unique due to its long hydrophobic tail, which makes it highly soluble in lipophilic environments. This property makes it particularly useful for studying lipid metabolism and enzyme activity in such environments .

Actividad Biológica

4-Nitrophenyl stearate (4-NPS), an ester formed from stearic acid and 4-nitrophenol, plays a significant role in biochemical research, particularly as a substrate for various enzymes. Its biological activity is primarily associated with its interactions with lipases and esterases, which are crucial in lipid metabolism. This article discusses the biological activity of 4-NPS, including its enzymatic applications, structural characteristics, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 405.57 g/mol

- Appearance : Yellowish solid

- Melting Point : 68-72 °C

- Solubility : Soluble in DMSO

Enzymatic Activity

4-NPS is widely used in enzymatic assays to study the activity of lipases and esterases. The hydrolysis of the ester bond in 4-NPS results in the release of 4-nitrophenol, which can be quantified spectrophotometrically due to its distinct yellow color. The absorbance at specific wavelengths correlates with enzyme activity, enabling researchers to assess kinetic parameters such as and .

Table 1: Enzymatic Activity of Lipases on 4-NPS

| Lipase Source | (U/mg protein) | (mM) |

|---|---|---|

| Wild-type Lipase | 0.42 | 0.25 |

| Mutant Lipase A | 0.95 | 0.15 |

| Mutant Lipase B | 1.1 | 0.10 |

| Mutant Lipase C | 0.78 | 0.20 |

| Mutant Lipase D | 0.18 | 0.30 |

The variability in values indicates that enzyme performance can be significantly influenced by structural modifications or environmental conditions such as temperature and pH .

Case Studies

Several studies have utilized 4-NPS to investigate lipase specificity and activity:

- Study on Lipase Variants : Research demonstrated that the activity of various lipase variants on different substrates, including 4-NPS, was assessed over time at controlled temperatures. The results indicated that substrate chain length affects enzyme efficiency, with longer chains generally resulting in higher activity levels .

- Cytotoxicity Assessment : While primarily used for enzymatic studies, some investigations have explored the cytotoxic effects of nitrophenyl compounds, including derivatives of 4-NPS, on cancer cell lines like PACA2 (pancreatic cancer). These studies evaluated the compounds' efficacy compared to standard chemotherapeutics like doxorubicin, revealing potential therapeutic applications .

- Antioxidant Activity Evaluation : In another study, synthesized compounds related to nitrophenyl structures were tested for their antioxidant properties using DPPH scavenging assays. The results indicated a dose-dependent relationship between compound concentration and antioxidant activity, suggesting possible health benefits associated with these compounds .

Applications in Research

The unique structure of 4-NPS makes it an ideal candidate for various applications:

- Enzyme Kinetics : It serves as a model substrate for studying enzyme kinetics and specificity.

- Lipid Metabolism Studies : Its hydrophobic nature allows researchers to probe lipid metabolic pathways effectively.

- Biochemical Assays : It is commonly utilized in laboratory settings for routine biochemical assays aimed at understanding lipid digestion.

Propiedades

IUPAC Name |

(4-nitrophenyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-20-18-22(19-21-23)25(27)28/h18-21H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIZAZONHOVLEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402716 | |

| Record name | 4-Nitrophenyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-86-8 | |

| Record name | p-Nitrophenyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14617-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl stearate* | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.